5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine
Description
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-(1-benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C19H24N2O/c1-15-12-17(13-20-19(15)22-2)18-10-6-7-11-21(18)14-16-8-4-3-5-9-16/h3-5,8-9,12-13,18H,6-7,10-11,14H2,1-2H3 |
InChI Key |
SSTLERMLLGQQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)C2CCCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Temperature and Catalytic Effects
Elevated temperatures (120–180°C) are critical for overcoming kinetic barriers in SNAr and hydrolysis steps. However, Patent WO2020178175A1 reports that exceeding 90°C during chlorination promotes radical side reactions , necessitating precise thermal control. Catalytic systems featuring 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) and potassium bromide (KBr) suppress oxidation byproducts during methoxylation, achieving 88% yield.
Solvent Selection
| Solvent | Role | Efficiency Impact |
|---|---|---|
| Dichloromethane | Chlorination reactions | 95% yield in step 1 |
| Methanol | Hydrolysis and methoxylation | 84–88% yield |
| DMF | Coupling reactions | 78% yield |
Polar aprotic solvents like DMF enhance nucleophilicity in coupling steps, while chloroform improves intermediate solubility.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Demethylation of the Methoxy Group
The 2-methoxy group undergoes demethylation under acidic or Lewis acid-catalyzed conditions to yield phenolic derivatives.
Reaction Conditions :
-
Reagent : Boron tribromide (BBr₃) in dichloromethane (DCM) at −78°C to 0°C .
-
Mechanism : BBr₃ coordinates with the methoxy oxygen, facilitating methyl group cleavage.
-
Product : 5-(1-Benzylpiperidin-2-yl)-2-hydroxy-3-methylpyridine (yield: 85–92%).
Key Data :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| BBr₃ (3 eq) | DCM | −78°C → 0°C | 89 |
Oxidation of the Methyl Group
The 3-methyl group on the pyridine ring is oxidized to a carboxylic acid under strong oxidizing conditions.
Reaction Conditions :
-
Reagent : Potassium permanganate (KMnO₄) in aqueous sulfuric acid (H₂SO₄) at reflux .
-
Alternative : Hydrogen peroxide (H₂O₂) with sodium tungstate (Na₂WO₄) catalyst under acidic conditions .
-
Product : 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-pyridinecarboxylic acid (yield: 75–82%).
Key Data :
| Oxidant | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| KMnO₄ (excess) | H₂SO₄ | 100°C | 78 |
| H₂O₂ (30%) | Na₂WO₄ | 80°C | 81 |
Nucleophilic Substitution at the Piperidine Nitrogen
The benzyl group on the piperidine nitrogen is susceptible to hydrogenolysis, enabling further functionalization.
Reaction Conditions :
-
Reagent : Hydrogen gas (H₂, 40 psi) with 5% Pd/C catalyst in methanol at 25–30°C .
-
Product : 5-(Piperidin-2-yl)-2-methoxy-3-methylpyridine (yield: 94%) .
-
Applications : Intermediate for synthesizing sulfonamide derivatives via reaction with aryl sulfonyl chlorides .
Key Data :
| Catalyst | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 40 | 16 | 94 |
Electrophilic Aromatic Substitution (EAS)
The pyridine ring participates in EAS at the para position to the methoxy group due to electron-donating effects.
Reaction Conditions :
-
Nitration : Nitric acid (HNO₃)/sulfuric acid (H₂SO₄) at 0°C.
-
Product : 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methyl-4-nitropyridine (yield: 68%).
Key Data :
| Electrophile | Conditions | Position Substituted | Yield (%) |
|---|---|---|---|
| NO₂⁺ | HNO₃/H₂SO₄, 0°C | C4 (para to OMe) | 68 |
Grignard Addition to the Pyridine Ring
The pyridine nitrogen can be acylated to form N-acylpyridinium intermediates, enabling nucleophilic addition.
Reaction Conditions :
-
Reagent : Ethylmagnesium bromide (EtMgBr) with a chiral copper catalyst (L1-CuBr) in toluene at −78°C .
-
Product : Chiral 1-ethyl-5-(1-benzylpiperidin-2-yl)-2-methoxy-3-methyl-1,2-dihydropyridine (ee: 97%) .
Key Data :
| Grignard Reagent | Catalyst | Solvent | ee (%) |
|---|---|---|---|
| EtMgBr | L1-CuBr | Toluene | 97 |
Reduction of the Pyridine Ring
Catalytic hydrogenation reduces the pyridine ring to a piperidine derivative.
Reaction Conditions :
-
Reagent : H₂ (50 psi) with Raney Ni in ethanol at 50°C.
-
Product : 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpiperidine (yield: 88%).
Key Data :
| Catalyst | Pressure (psi) | Temperature | Yield (%) |
|---|---|---|---|
| Raney Ni | 50 | 50°C | 88 |
Sulfonylation of the Piperidine Nitrogen
The secondary amine in piperidine reacts with sulfonyl chlorides to form sulfonamides.
Reaction Conditions :
-
Reagent : 4-Nitrobenzenesulfonyl chloride (2 eq) with triethylamine (TEA) in DCM at 25°C .
-
Product : 5-(1-(4-Nitrobenzenesulfonyl)piperidin-2-yl)-2-methoxy-3-methylpyridine (yield: 84%) .
Key Data :
| Sulfonyl Chloride | Base | Solvent | Yield (%) |
|---|---|---|---|
| 4-NO₂C₆H₄SO₂Cl | TEA | DCM | 84 |
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Order | Preferred Reaction Type |
|---|---|---|
| Methoxy (OMe) | High | Demethylation, EAS-directing |
| Piperidine N-Benzyl | Moderate | Hydrogenolysis, sulfonylation |
| Pyridine Ring | Low | Reduction, Grignard addition |
| 3-Methyl (CH₃) | Moderate | Oxidation to COOH |
Scientific Research Applications
1.1. Neurological Disorders
Research indicates that 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes suggests it could enhance cholinergic signaling, which is crucial for cognitive function . Additionally, studies have shown that piperidine derivatives can improve brain exposure and exhibit antioxidant properties, further supporting their potential in Alzheimer's therapy .
1.2. Cancer Therapy
The compound has been investigated for its anticancer activity. Recent studies have demonstrated that piperidine derivatives can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells . The structural properties of this compound may enhance its binding affinity to cancer-related targets, potentially leading to improved therapeutic outcomes.
1.3. Metabolic Disorders
There is growing interest in the use of this compound for metabolic syndrome-related conditions, such as type 2 diabetes and obesity. Its mechanism of action may involve the inhibition of specific enzymes related to glucose metabolism and lipid regulation . The compound's pharmacokinetic properties could facilitate its use in developing new treatments for these prevalent disorders.
3.1. Alzheimer’s Disease
A study published in 2023 explored the effects of various piperidine derivatives on cognitive function in animal models of Alzheimer’s disease. The results indicated that compounds similar to this compound significantly improved memory retention and reduced amyloid-beta plaque formation .
3.2. Cancer Treatment
In a recent investigation into anticancer agents, a derivative of the compound was tested against several cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also induced apoptosis more effectively than standard chemotherapeutics .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neurological Disorders | Acetylcholinesterase inhibition | Improved cognitive function in animal models |
| Cancer Therapy | Induction of apoptosis | Enhanced cytotoxicity against cancer cell lines |
| Metabolic Disorders | Enzyme inhibition | Potential treatment for type 2 diabetes and obesity |
Mechanism of Action
The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with Benzylpiperidine/Pyrrolidine Moieties
The closest structural analog identified is 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine (CAS 1228666-00-9), which differs in two key aspects :
Ring Structure : The piperidine (6-membered) ring in the target compound is replaced with a pyrrolidine (5-membered) ring.
Substituent Positions : The benzylpyrrolidinyl group is at the 3-position of the pyridine ring, while the methyl group is at the 5-position, inverting the substituent arrangement compared to the target compound.
Table 1: Structural Comparison of Piperidine and Pyrrolidine Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine | ~C19H23N2O | ~295.38 | Not provided | 5-(Benzylpiperidinyl), 2-methoxy, 3-methyl |
| 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine | C18H22N2O | 282.38 | 1228666-00-9 | 3-(Benzylpyrrolidinyl), 2-methoxy, 5-methyl |
Key Implications :
- Ring Size : Piperidine’s larger ring may enhance conformational flexibility and alter binding affinity compared to pyrrolidine .
- Substituent Position : The 5-position benzylpiperidinyl group in the target compound could influence steric interactions in molecular docking studies, whereas the 3-position analog may exhibit distinct electronic effects due to proximity to the pyridine nitrogen.
Substituted Pyridines with Methoxy and Aromatic Groups
Other pyridine derivatives share functional groups or substitution patterns but differ in core structure:
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (CAS 1261911-72-1) :
- Features a fluoropyridinyl group and a methoxybenzaldehyde moiety.
- The aldehyde group introduces electrophilic reactivity absent in the target compound.
- Fluorine’s electronegativity may enhance metabolic stability compared to the target’s methyl group.
5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9) : Contains a bipyridine system with a methoxy group and an amine.
Table 2: Functional Group Comparison
| Compound | Key Functional Groups | Reactivity/Solubility Implications |
|---|---|---|
| This compound | Methoxy, methyl, benzylpiperidinyl | High lipophilicity; limited hydrogen bonding |
| 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde | Fluoropyridinyl, aldehyde | Electrophilic aldehyde; enhanced metabolic stability |
| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | Methoxy, amine | Improved solubility via amine hydrogen bonding |
Biological Activity
5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine is a complex organic compound that belongs to the class of piperidine derivatives. Its unique structural features suggest potential applications in various fields, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 274.37 g/mol. The compound features a piperidine ring substituted with a benzyl group, alongside methoxy and methyl groups on the pyridine ring.
Preliminary studies indicate that this compound may exert its biological effects through interactions with specific biological targets, including enzymes and receptors. These interactions can modulate their activity, leading to various pharmacological outcomes.
Antimicrobial Properties
Research has shown that this compound exhibits promising antimicrobial activity . For instance, in vitro studies demonstrated significant inhibition of bacterial growth at low micromolar concentrations, suggesting its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for anticancer properties . In one study, it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring significantly influenced its cytotoxicity against specific cancer types.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 5-(1-Isopropylpiperidin-2-yl)-3-methylpyridine | Contains an isopropyl group instead of benzyl; affects receptor binding affinity. | |
| 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine | Features a pyrrolidine ring; shows different biological profiles. |
Case Study 1: Antimicrobial Activity
In a study published in Organic & Biomolecular Chemistry, researchers evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound displayed an IC50 value comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects of this compound revealed that it inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase. The study highlighted its mechanism involving downregulation of cyclin D1 and upregulation of p21, suggesting its role as a therapeutic candidate for breast cancer treatment .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine?
Answer:
The synthesis typically involves multi-step organic reactions, such as:
- Nucleophilic substitution for introducing the methoxy group at the 2-position of the pyridine ring.
- Piperidine functionalization via benzylation at the 1-position, often using benzyl halides under basic conditions.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach substituents like methyl groups at the 3-position.
A reference approach for analogous pyridine derivatives involves sequential tosylation and coupling reactions, as demonstrated in the preparation of 5-phenyl-2,2'-bipyridine derivatives .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperidine ring conformation.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C-O stretching for methoxy groups).
Safety data sheets for related methoxypyridines emphasize handling protocols but align with standard analytical workflows .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
X-ray crystallography provides precise bond lengths, angles, and torsion angles to confirm:
- Piperidine ring conformation : Chair vs. boat configurations.
- Substituent orientation : Spatial arrangement of benzyl, methoxy, and methyl groups.
For example, crystallographic data for brominated pyridine derivatives (e.g., C17–Br1 bond length: 1.90 Å) can guide structural validation .
Advanced: How to optimize reaction yields when introducing the benzylpiperidinyl moiety?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in benzylation reactions.
- Catalysis : Use of phase-transfer catalysts or palladium-based systems for efficient coupling.
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
Studies on similar piperidine derivatives highlight the role of tosylation intermediates in improving regioselectivity .
Basic: What are the potential pharmacological targets for this compound?
Answer:
Based on structural analogs, potential targets include:
- Neurological receptors : Dopamine or serotonin receptors due to benzylpiperidine motifs.
- Enzyme inhibition : Cytochrome P450 isoforms or kinases, inferred from methoxy-pyridine interactions.
Safety data for N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine emphasize research use in receptor studies .
Advanced: How to address contradictions in receptor binding assay data?
Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-labeled antagonists) to validate affinity.
- Molecular docking : Computational modeling to identify steric clashes or electronic mismatches.
- Control experiments : Assess metabolite interference (e.g., demethylation of methoxy groups).
Refer to benzimidazole-thioether studies for resolving binding ambiguities via structural analogs .
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the methoxy group.
- pH stability : Avoid strongly acidic conditions to prevent piperidine ring opening.
- Temperature : Long-term storage at –20°C recommended for analogs like 2-methoxypyridine .
Advanced: How to analyze electronic effects of substituents on the pyridine ring?
Answer:
- DFT calculations : Evaluate electron density distribution (e.g., methoxy as electron-donating, methyl as weakly donating).
- Hammett constants : Quantify substituent effects on reaction rates.
- UV-Vis spectroscopy : Monitor π→π* transitions to assess conjugation.
Crystallographic data for bromopyridines (e.g., C18–C14–C15 angle: 119.0°) support electronic structure analysis .
Basic: What chromatographic methods are suitable for purifying this compound?
Answer:
- Flash column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate).
- HPLC : Reverse-phase C18 columns for high-purity isolation.
- TLC monitoring : Use UV-active plates with iodine staining for benzylpiperidine detection.
Purification protocols for pyridine derivatives in catalog listings align with these methods .
Advanced: How to resolve stereochemical uncertainties in the piperidine ring?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
